1,2-Diaminonaphthalene
Overview
Description
1,2-Diaminonaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62691. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization (MALDI) Experiments : 1,5-Diaminonaphthalene (DAN) is an effective matrix for MALDI experiments, aiding in analyte protonation and disulphide bond reduction, with the M(+•) ion being responsible for both processes (Molin et al., 2011).
Preparation of Metal Complexes : The novel diaminoborate ligand system derived from 1,8-diaminonaphthalene and 9-BBN is used to prepare titanium and zirconium complexes, with insights into the complex's structure from the crystal structure of the titanium complex (Bar-Haim et al., 1997).
Versatile Organic Scaffold : 1,8-diaminonaphthalene (1,8-DAN) is a versatile organic scaffold for efficient complex synthesis, producing molecules used in medicines, sensors, and dyes (Mohammadi Ziarani et al., 2020).
Drug Delivery and Pharmacological Research : The structures of 1,8-diaminonaphthalene and related compounds show promising potential for applications in drug delivery and pharmacological research (Llamas-Saiz et al., 1991).
Optical Properties and Polymerization Inhibition : 1,8-diaminonaphthalene efficiently binds to p-sulfonatocalix[4]arene, enhancing its optical properties and inhibiting polymerization under electrical environments (Saravanan et al., 2017).
Fluorometric Method for Aromatic Aldehydes : A fluorometric method for determining aromatic aldehydes with 1,2-Diaminonaphthalene provides a highly accurate and efficient method for identifying individual compounds in complex samples (Ohkura & Zaitsu, 1974).
Fluorescence-Based Sensor for Nitrite : Immobilizing 2,3-diaminonaphthalene/cyclodextrin complexes in a sol-gel matrix creates a highly sensitive fluorescence-based sensor for submicromolar nitrite concentrations (Martínez-Tomé et al., 2008).
Electrocatalytic Oxidation of Methanol : Nickel ions dispersed into poly (1,5-diaminonaphthalene) film on carbon paste electrodes can catalyze the electrocatalytic oxidation of methanol (Ojani et al., 2008).
Aluminium Corrosion Inhibition : Iodide ions enhance the inhibitory performance of 2,3-diaminonaphthalene on aluminium corrosion by stabilizing the adsorption of 2,3-DAN molecules on metal surfaces (Obot et al., 2009).
Electrochemical Sensors and Devices : Electroactive oligomer films of 1,5-diaminonaphthalene on electrodes in acetonitrile solution show potential for use in electrochemical sensors and devices (Azzem et al., 1996).
Mechanism of Action
Target of Action
Naphthalene-1,2-diamine, also known as 1,2-Diaminonaphthalene, is a structural scaffold present in natural products, medicines, and chiral ligands . It is used in the synthesis of nonbiaryl N-C atropisomers, which are important in enantioselective catalysis .
Mode of Action
The compound interacts with its targets through a π-π interaction and dual H-bond concerted control strategy . This interaction leads to the development of chiral phosphoric acids (CPAs) catalyzed direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates as amino sources for the construction of atroposelective naphthalene-1,2-diamines . This type of N-C atropisomers is stabilized by an intramolecular hydrogen bond .
Biochemical Pathways
The biochemical pathway of naphthalene-1,2-diamine involves the degradation of 1-naphthylamine. The γ-glutamylated 1-naphthylamine is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol . Enzymatic analysis showed that NpaA1 catalyzed conversion of various anilines and naphthylamine derivatives .
Pharmacokinetics
It is known that the metabolites of naphthalene are stable enough to travel through the circulation and impact the lung . Naphthalene oxide can escape hepatocytes and diffuse from hepatocytes . Naphthalene oxide in the presence of protein has a half-life of 11 minutes .
Result of Action
The result of the action of naphthalene-1,2-diamine is the construction of atroposelective naphthalene-1,2-diamines . This process features a broad range of substrates, high yields, and enantiomeric excess values, providing a strategy to chirality transfer via the modification of N-C atropisomers .
Safety and Hazards
1,2-Diaminonaphthalene should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
Future Directions
1,2-Diaminonaphthalene has been used in the synthesis of carbon dots for biomedical and energy applications . It has also been used in the modification of perovskite surfaces to slow their degradation against external stimuli, providing a promising path for increasing the efficiency and durability of perovskite devices .
Biochemical Analysis
Biochemical Properties
It is known that this compound can react with aldehydes to produce highly fluorescent imidazole derivatives . This property has been utilized for the fluorometric determination of selenium in some kinds of mushrooms .
Cellular Effects
It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Mechanism
The molecular mechanism of 1,2-Diaminonaphthalene involves the creation of a Schiff base by combining 1,2-dihydroxy naphthalene with ammonia, facilitated by an acid or base catalyst . Subsequently, this Schiff base undergoes a condensation reaction, resulting in the formation of this compound .
Temporal Effects in Laboratory Settings
It is known that 2,3-diaminonaphthalene reacts with the nitrosonium cation that forms spontaneously from NO to form the fluorescent product 1H-naphthotriazole .
Properties
IUPAC Name |
naphthalene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWKDHZTDQSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870808 | |
Record name | 1,2-Naphthylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-25-0, 38096-30-9 | |
Record name | 1,2-Naphthalenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Naphthylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038096309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Naphthalenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Naphthylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 938-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What are the main applications of 1,2-diaminonaphthalene highlighted in the research?
A1: The research primarily focuses on two key applications of this compound:
- Fluorescence derivatization agent: this compound reacts with aromatic aldehydes to form fluorescent compounds. This property is particularly useful in analytical chemistry for the sensitive detection of these aldehydes using High-Performance Liquid Chromatography (HPLC). []
- Ligand in metal complexes: this compound acts as a nitrogen donor ligand, forming complexes with transition metals like nickel and lead. These complexes exhibit interesting properties and have been investigated for potential applications as plant growth regulators and in material science. [, ]
Q2: Can you elaborate on the fluorescence properties of this compound derivatives and their significance?
A2: this compound reacts with aromatic aldehydes under acidic conditions to form 2-substituted naphtho[1,2-d]imidazoles. These derivatives exhibit strong fluorescence, making them valuable for sensitive detection of aromatic aldehydes in complex mixtures. This approach is particularly useful in biomedical research for analyzing biological samples where the target molecule might be present in low concentrations. []
Q3: How does the structure of this compound contribute to its ability to form metal complexes?
A3: The presence of two nitrogen atoms in the 1,2-positions of the naphthalene ring enables this compound to act as a bidentate ligand. This means it can bind to a metal ion through both nitrogen atoms, forming a stable chelate ring. This chelation contributes to the stability of the metal complexes formed. [, ]
Q4: What are the potential applications of metal complexes containing this compound?
A4: Research suggests potential applications for these complexes in various fields:
- Plant growth regulators: Lead(II) complexes with this compound and dicarboxylic acids have been explored as potential plant growth regulators and fertility inhibitors. Studies on wheat showed varying effects on seedling length and weight depending on the complex concentration. []
- Catalysts: While not directly addressed in the provided research, nickel complexes with Schiff bases, including those derived from this compound, are known to exhibit catalytic activity in various organic reactions. []
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